Gigantine

Description

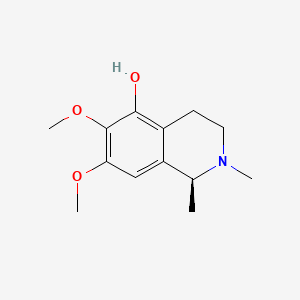

Structure

3D Structure

Properties

CAS No. |

32829-58-6 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-5-ol |

InChI |

InChI=1S/C13H19NO3/c1-8-10-7-11(16-3)13(17-4)12(15)9(10)5-6-14(8)2/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1 |

InChI Key |

HRJQUAXWKYISJC-QMMMGPOBSA-N |

SMILES |

CC1C2=CC(=C(C(=C2CCN1C)O)OC)OC |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C(=C2CCN1C)O)OC)OC |

Canonical SMILES |

CC1C2=CC(=C(C(=C2CCN1C)O)OC)OC |

melting_point |

151.5 °C |

Other CAS No. |

32829-58-6 |

Origin of Product |

United States |

Foundational & Exploratory

Gigantine Alkaloid: A Technical Overview of a Saguaro Cactus Constituent and its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantine is a tetrahydroisoquinoline alkaloid isolated from the Saguaro cactus (Carnegiea gigantea). Despite its identification and structural elucidation, dedicated research into its specific mechanism of action at the molecular level is notably absent in the current scientific literature. This technical guide synthesizes the available information on this compound, places it within the broader context of tetrahydroisoquinoline alkaloid pharmacology, and proposes a putative mechanism of action based on the activities of structurally related compounds. Due to the lack of specific experimental data for this compound, this document emphasizes the hypothetical nature of its molecular interactions and highlights the necessity for future research to validate these postulations.

Introduction to this compound

This compound is a naturally occurring tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegiea gigantea), a plant native to the Sonoran Desert.[1][2] First reported in the 1960s, its chemical structure has been identified as 1,2,3,4-tetrahydro-6,7-dimethoxy-1,2-dimethyl-5-isoquinolinol.[3] While present in a cactus species known for containing psychoactive alkaloids like mescaline, the pharmacological effects of this compound in humans have not been formally studied.[4] Limited and anecdotal reports suggest potential psychoactive properties, but these claims lack robust scientific validation.[5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C13H19NO3 | [3] |

| Molar Mass | 237.29 g/mol | [3] |

| CAS Number | 32829-58-6 | [3] |

| Class | Tetrahydroisoquinoline Alkaloid | [1] |

Putative Mechanism of Action: A Hypothesis Based on Tetrahydroisoquinoline Alkaloids

In the absence of direct experimental data for this compound, its mechanism of action can be hypothesized by examining the known pharmacology of the broader class of tetrahydroisoquinoline (THIQ) alkaloids. THIQs are a diverse group of natural and synthetic compounds with a wide range of biological activities, often targeting the central nervous system.[6][7][8]

Potential Molecular Targets

Based on the known interactions of other THIQ alkaloids, potential molecular targets for this compound could include:

-

Dopamine Receptors: Some THIQ alkaloids have been shown to bind to dopamine receptors, suggesting a potential role in modulating dopaminergic neurotransmission.[9]

-

Opioid Receptors: Certain hasubanan alkaloids, which share structural similarities with THIQs, have demonstrated binding affinity for delta-opioid receptors.[10]

-

Enzyme Inhibition: Various alkaloids are known to inhibit enzymes. For instance, some pyrrolidine alkaloids inhibit eukaryotic DNA polymerases, while benzophenanthridine alkaloids can inhibit reverse transcriptase.[2][11] It is plausible that this compound could exhibit inhibitory activity against specific enzymes, although this remains to be investigated.

Hypothesized Signaling Pathway

Given the potential interaction with G-protein coupled receptors like dopamine and opioid receptors, a hypothetical signaling pathway for this compound is proposed below. This pathway is a generalized representation and requires experimental validation.

References

- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitory action of pyrrolidine alkaloid, 1,4-dideoxy-1,4-imino-D-ribitol, on eukaryotic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme inhibitory activity of marine alkaloid aaptamines for neurodegenerative diseases: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of reverse transcriptase activity by benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthetic Pathway of Gigantine in Carnegiea gigantea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Gigantine in the saguaro cactus (Carnegiea gigantea) has not yet been fully elucidated in published scientific literature. This document presents a hypothesized pathway based on the known chemical structure of this compound and the well-established biosynthesis of related tetrahydroisoquinoline alkaloids in other plant species. The experimental protocols described herein provide a roadmap for the research necessary to validate this proposed pathway.

Introduction

This compound is a tetrahydroisoquinoline alkaloid identified in the saguaro cactus (Carnegiea gigantea).[1][2] Like other members of this class, it is presumed to be derived from the amino acid L-tyrosine. Tetrahydroisoquinoline alkaloids are a diverse group of plant secondary metabolites with a wide range of pharmacological activities, making their biosynthetic pathways a subject of significant interest for metabolic engineering and drug discovery.[3][4] This guide outlines a putative biosynthetic route to this compound and details the experimental methodologies required for its elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The chemical structure of this compound, (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-5-ol, suggests a classic tetrahydroisoquinoline alkaloid biosynthetic origin.[1][2] The pathway is proposed to begin with L-tyrosine, which serves as the precursor for both of the carbon skeleton's primary building blocks.

The initial steps likely involve the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a Pictet-Spengler condensation, a key reaction in the formation of the tetrahydroisoquinoline core, catalyzed by a norcoclaurine synthase (NCS) to yield (S)-norcoclaurine.[5][6][7] This intermediate is the central precursor for a vast array of benzylisoquinoline and related alkaloids.[5][8]

Subsequent modifications of the (S)-norcoclaurine scaffold are catalyzed by a series of tailoring enzymes, including methyltransferases and hydroxylases, to produce the specific structure of this compound. A plausible sequence of reactions is detailed below and illustrated in the pathway diagram.

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally determined, no specific quantitative data regarding enzyme kinetics, substrate concentrations, or metabolic flux is available. For illustrative purposes, the following table presents the kind of data that would be generated through enzymatic assays during pathway elucidation, using hypothetical values based on characterized enzymes from other tetrahydroisoquinoline alkaloid pathways.

| Enzyme (Hypothetical) | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Source Organism (Example) |

| CgNCS | Dopamine | 150 | 0.5 | Coptis japonica |

| Cg6OMT | (S)-Norcoclaurine | 25 | 1.2 | Thalictrum flavum |

| CgCNMT | (S)-Coclaurine | 15 | 2.5 | Papaver somniferum |

| CgP450 | (S)-N-Methylcoclaurine | 50 | 0.8 | Eschscholzia californica |

| CgOMT | Putative Intermediate | 30 | 1.5 | Berberis stolonifera |

Table 1: Illustrative Enzyme Kinetic Data for a Putative this compound Biosynthetic Pathway. Data is hypothetical and based on analogous enzymes from other species. Cg = Carnegiea gigantea. NCS = Norcoclaurine synthase; OMT = O-Methyltransferase; CNMT = Coclaurine N-methyltransferase; P450 = Cytochrome P450 monooxygenase.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry.

The first step in identifying the genes responsible for this compound biosynthesis is to perform a deep transcriptome analysis of Carnegiea gigantea tissues where this compound is known to accumulate.

Methodology:

-

Tissue Collection: Collect various tissues from C. gigantea (e.g., stem cortex, epidermis, roots) for RNA extraction.

-

RNA Sequencing: Perform high-throughput RNA sequencing (RNA-Seq) on the collected tissues.

-

De Novo Transcriptome Assembly: Assemble the transcriptome to generate a comprehensive set of expressed transcripts.

-

Candidate Gene Mining: Identify candidate genes encoding enzymes typically involved in alkaloid biosynthesis (e.g., decarboxylases, synthases, methyltransferases, cytochrome P450s) through homology-based searches against known biosynthetic genes from other species.[9][10][11] Co-expression analysis can further narrow down the list of candidates.[12]

Candidate genes identified through transcriptomics must be functionally characterized to confirm their role in the pathway.

Methodology:

-

Gene Cloning: Amplify the open reading frames (ORFs) of candidate genes from C. gigantea cDNA.

-

Vector Construction: Clone the ORFs into suitable expression vectors for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Expression: Transform the expression constructs into the chosen host and induce protein expression.

-

Enzyme Assays: Purify the recombinant proteins and perform in vitro assays with the proposed substrates. For example, a candidate O-methyltransferase would be incubated with a potential precursor and a methyl donor (e.g., S-adenosyl methionine), and the reaction products analyzed by LC-MS.[13]

Caption: General experimental workflow for gene discovery and functional validation.

To confirm the proposed pathway in vivo, stable isotope-labeled precursors can be fed to C. gigantea tissues or cell cultures.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 15N-labeled L-tyrosine.

-

Feeding Experiment: Administer the labeled precursor to sterile C. gigantea tissue cultures or inject it into the stem of a mature plant.[14][15]

-

Metabolite Extraction: After a suitable incubation period, harvest the tissue and perform a comprehensive metabolite extraction.

-

LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to track the incorporation of the isotopic label into this compound and its proposed intermediates.[16] The fragmentation patterns of the labeled compounds will confirm the biosynthetic route.

Conclusion

While the specific enzymatic steps leading to this compound in Carnegiea gigantea remain to be experimentally verified, the proposed pathway, rooted in the well-understood biosynthesis of tetrahydroisoquinoline alkaloids, provides a robust framework for future research. The methodologies outlined in this guide, from transcriptomic analysis to in vivo isotopic labeling, represent the current best practices for the elucidation of novel plant natural product biosynthetic pathways. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and related alkaloids for pharmaceutical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethyl-5-isoquinolinol | C13H19NO3 | CID 442237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 7. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers Publishing Partnerships | Diversity of organ-specific plant transcriptomes [frontierspartnerships.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Research Progress and Future Development Trends in Medicinal Plant Transcriptomics [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neurochemistry of Bioactive Cactus Alkaloids

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the neurochemical properties of key alkaloids found in various cactus species. While the initial focus of inquiry was on the lesser-known alkaloid Gigantine, this guide expands its scope to provide a more comprehensive and data-supported overview of cactus neurochemistry, with a primary emphasis on the well-researched phenethylamine, mescaline. The available information on this compound and other tetrahydroisoquinoline alkaloids is also presented to offer a comparative perspective and highlight areas for future investigation.

Introduction to Cactus Alkaloids

Cacti are known to produce a diverse array of alkaloids, which can be broadly categorized into two main classes: phenethylamines and tetrahydroisoquinolines.[1] These compounds are of significant interest due to their psychoactive properties and potential therapeutic applications. The most renowned of these is mescaline, a phenethylamine responsible for the hallucinogenic effects of cacti such as Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[2][3] The tetrahydroisoquinoline alkaloids, such as this compound, are less studied but are also found in several cactus species and may contribute to their overall pharmacological profile.[4]

The Neurochemistry of Mescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid that has been the subject of extensive scientific investigation.[2] Its primary mechanism of action involves the serotonergic system, distinguishing it from structurally related catecholamine neurotransmitters.[2]

The biosynthesis of mescaline in cacti begins with the amino acid L-tyrosine, which is derived from phenylalanine.[2][5] Through a series of enzymatic reactions, including hydroxylation, decarboxylation, and O-methylation, L-tyrosine is converted to dopamine, which then serves as a precursor to mescaline.[5][6][7] Recent research has identified key enzymes in this pathway, including a cytochrome P450 that catalyzes the 3-hydroxylation of L-tyrosine to L-DOPA, a tyrosine/DOPA decarboxylase, and several O-methyltransferases.[5][7]

L_Phenylalanine [label="L-Phenylalanine"]; L_Tyrosine [label="L-Tyrosine"]; L_DOPA [label="L-DOPA"]; Dopamine [label="Dopamine"]; Intermediates [label="Substituted\nPhenethylamine\nIntermediates"]; Mescaline [label="Mescaline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

L_Phenylalanine -> L_Tyrosine [label="Phenylalanine\nhydroxylase"]; L_Tyrosine -> L_DOPA [label="Cytochrome P450\n(3-hydroxylation)"]; L_DOPA -> Dopamine [label="Tyrosine/DOPA\ndecarboxylase"]; Dopamine -> Intermediates [label="O-methyltransferases"]; Intermediates -> Mescaline [label="O-methyltransferases"]; }

Biosynthetic pathway of Mescaline from L-Phenylalanine.

Mescaline's psychoactive effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor.[2][8] This interaction is believed to be responsible for the hallucinogenic and perceptual alterations experienced upon ingestion.[8] While mescaline has a broad receptor binding profile, its affinity for other serotonin receptors and non-serotonergic targets is generally low.[2] The activation of 5-HT2A receptors in cortical neurons is considered a key event in mediating the unique effects of hallucinogens like mescaline.[9][10]

Mescaline [label="Mescaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HT2A_Receptor [label="5-HT2A Receptor", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gq/11 Protein"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_Release [label="Intracellular Ca2+\nRelease"]; PKC_Activation [label="Protein Kinase C (PKC)\nActivation"]; Downstream_Effects [label="Downstream Cellular Effects\n(e.g., Gene Expression, Neuronal Excitability)"];

Mescaline -> HT2A_Receptor [label="Binds to and activates"]; HT2A_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label="Stimulates"]; DAG -> PKC_Activation [label="Activates"]; Ca_Release -> Downstream_Effects; PKC_Activation -> Downstream_Effects; }

Mescaline-induced 5-HT2A receptor signaling cascade.

The concentration of mescaline can vary significantly between different cactus species and even among individuals of the same species, influenced by factors such as age, growing conditions, and time of harvest.[11]

| Cactus Species | Common Name | Mescaline Content (% of dry weight) | Other Notable Alkaloids |

| Lophophora williamsii | Peyote | 1% - 6%[11][12] | Pellotine, Anhalonidine, Hordenine[12][13] |

| Echinopsis pachanoi | San Pedro | 0.05% - 2.375%[11] | Hordenine, Tyramine, 3-Methoxytyramine[11] |

| Echinopsis peruviana | Peruvian Torch | Variable, can be potent | Mescaline |

| Cylindropuntia echinocarpa | Silver Cholla | 0.01% | DMPEA, 4-hydroxy-3-5-dimethoxyphenethylamine[3] |

| Cylindropuntia spinosior | Cane Cholla | 0.00004% | 3-methoxytyramine, Tyramine[3] |

A standard laboratory procedure for the extraction and quantification of mescaline from cactus tissue involves several key steps.

start [label="Start: Dried and Powdered\nCactus Material", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; defatting [label="1. Defatting with a\nnon-polar solvent (e.g., hexane)"]; extraction [label="2. Acid-Base Extraction:\n- Maceration in acidic solution\n- Basification to freebase alkaloids\n- Extraction with an organic solvent"]; purification [label="3. Purification:\n- Washing of organic phase\n- Conversion to salt form (e.g., HCl)"]; crystallization [label="4. Crystallization of\nMescaline Salt"]; analysis [label="5. Quantification via\nHPLC or GC-MS"]; end [label="End: Quantified\nMescaline Content", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> defatting; defatting -> extraction; extraction -> purification; purification -> crystallization; crystallization -> analysis; analysis -> end; }

General workflow for Mescaline extraction and analysis.

Methodology:

-

Preparation of Plant Material : Fresh cactus is sliced, frozen, and lyophilized (freeze-dried). The dried material is then ground into a fine powder.[14]

-

Defatting : The powdered cactus is defatted by extraction with a nonpolar solvent like hexane to remove lipids and other interfering compounds.[14]

-

Aqueous Acidic Extraction : The defatted material is then subjected to an aqueous extraction in an acidic solution (e.g., water with hydrochloric or citric acid) to protonate the alkaloids and bring them into the aqueous phase.[15]

-

Basification and Solvent Extraction : The acidic aqueous extract is basified (e.g., with sodium hydroxide) to deprotonate the alkaloids into their freebase form. The freebase alkaloids are then extracted into a nonpolar organic solvent (e.g., xylene or chloroform).[14][15]

-

Purification and Salt Formation : The organic solvent containing the alkaloids is washed, and the alkaloids are converted back into a salt form (e.g., mescaline hydrochloride) by the addition of an acidic solution.[14][15]

-

Crystallization and Quantification : The resulting alkaloid salt can be crystallized and further purified. Quantification is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]

This compound and Other Tetrahydroisoquinoline Alkaloids

This compound is a tetrahydroisoquinoline alkaloid that has been identified in the Saguaro cactus (Carnegiea gigantea) and other related species.[4] Unlike the phenethylamines, the neurochemical role of tetrahydroisoquinolines in cacti is not well understood.

This compound is often found alongside other alkaloids, including mescaline, in various cacti.[4] While its exact contribution to the psychoactive effects of these cacti is unclear, preliminary animal studies in cats and monkeys have suggested potential hallucinogenic properties.[4] However, there have been no evaluations of this compound in humans, and its specific mechanism of action at the neurochemical level remains to be elucidated.[4]

The isolation of tetrahydroisoquinoline alkaloids generally follows similar principles to those used for phenethylamines, involving acid-base extraction and chromatographic separation techniques to isolate individual compounds from the complex alkaloid mixture present in the cactus.

Comparative Analysis and Future Directions

The neurochemistry of cactus alkaloids is dominated by research on mescaline and its interaction with the serotonergic system. The wealth of data on mescaline provides a solid foundation for understanding the psychoactive properties of certain cacti. In contrast, the role of tetrahydroisoquinoline alkaloids like this compound remains largely speculative.

Future research should focus on:

-

Elucidating the Pharmacodynamics of this compound : Investigating the receptor binding profile and functional activity of this compound to determine its mechanism of action.

-

In Vivo Studies : Conducting well-controlled animal and, if deemed safe, human studies to characterize the psychoactive and physiological effects of isolated this compound.

-

Synergistic Effects : Exploring the potential for synergistic or modulatory interactions between phenethylamines and tetrahydroisoquinolines when co-administered, as they naturally occur in cacti.

Conclusion

The study of cactus neurochemistry reveals a complex interplay of various alkaloids. While mescaline stands out as the primary and well-characterized psychoactive component in many species, the presence of other alkaloids, including the enigmatic this compound, suggests a more intricate pharmacological landscape. A deeper understanding of these lesser-known compounds is essential for a complete picture of the neurochemical effects of psychoactive cacti and for unlocking their full therapeutic potential. Further research into the neurochemistry of this compound and other tetrahydroisoquinoline alkaloids is a promising frontier in the field of ethnopharmacology and drug discovery.

References

- 1. Cactus alkaloids - Wikipedia [en.wikipedia.org]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. Psychoactive cactus - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. recovered.org [recovered.org]

- 9. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel, unifying mechanism for mescaline in the central nervous system: electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Scientific Side of San Pedro: Understanding the Sacred Cactus's Chemistry - The Eye of Mother Nature [the-eye-of-mother-nature.com]

- 12. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychedelicreview.com [psychedelicreview.com]

- 14. scispace.com [scispace.com]

- 15. scribd.com [scribd.com]

The Complex Pharmacology of Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse class of compounds, found both endogenously in mammals and exogenously in various plant species.[1][2][3][4][5][6] Their core chemical scaffold is implicated in a wide array of pharmacological activities, making them a subject of intense research in neuroscience, oncology, and infectious diseases.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the pharmacological properties of key THIQ alkaloids, focusing on their interactions with critical cellular targets, the signaling pathways they modulate, and the experimental protocols used to elucidate these properties.

Endogenous THIQs, such as salsolinol and its derivatives, are formed through the condensation of dopamine with aldehydes like acetaldehyde or dopaldehyde.[7] This biochemical origin intrinsically links them to dopaminergic systems, and their dysregulation has been implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and in alcohol dependence.[7] The pharmacological profile of THIQs is broad, with demonstrated activity at dopamine and opioid receptors, as well as inhibitory effects on key enzymes like monoamine oxidase (MAO).[8][9][10]

This guide will systematically detail these interactions, present quantitative data in a structured format, describe the underlying experimental methodologies, and visualize the complex signaling cascades involved.

Pharmacological Targets and Quantitative Data

The biological effects of THIQ alkaloids are mediated through their binding to and modulation of various molecular targets. The following tables summarize the quantitative binding affinities and inhibitory concentrations for representative THIQ compounds.

Table 1: Dopamine Receptor Binding Affinities

| Compound | Receptor Subtype | K_i (nM) | Radioligand | Tissue Source | Reference |

| l-Tetrahydropalmatine | D1 | 94 | [³H]SCH 23390 | hD1R | [11] |

| d/l-Tetrahydropalmatine | D1 | 1300 | [³H]SCH 23390 | hD1R | [11] |

| l-Isocorypalmine | D1 | 83 | [³H]SCH 23390 | hD1R | [11] |

| (S)-Salsolinol | D2 | 4790 ± 1800 | [³H]Spiperone | - | [12] |

| (S)-Salsolinol | D3 | 480 ± 90 | [³H]YM-09151-1 | - | [12] |

| Tetrahydroisoquinoline Analog 31 | D3 | 8.4 (pKi) | - | - | [13] |

Table 2: Opioid Receptor Interactions

While specific K_i values for THIQ alkaloids at opioid receptors are less commonly reported in readily available literature, their functional interaction is well-documented. Salsolinol, for instance, produces opioid-like effects and can activate μ-opioid receptors (MORs) indirectly leading to the excitation of ventral tegmental area (VTA) dopamine neurons.[10][14] This action is blocked by MOR antagonists like naltrexone.[10]

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | IC_50 (µM) | Substrate | Tissue Source | Reference |

| N-methyl-norsalsolinol (2-MDTIQ) | Monoamine Oxidase (MAO) | 33 | Dopamine | Rat Caudate Nucleus | [8] |

| Salsolinol (racemic) | MAO-A | Competitive Inhibition | Serotonin | Rat Brainstem/Liver | [9] |

| Salsolinol (racemic) | MAO-B | Non-competitive Inhibition | Benzylamine | Rat Brainstem/Liver | [9] |

Signaling Pathways Modulated by THIQ Alkaloids

The interaction of THIQ alkaloids with their receptor targets initiates complex intracellular signaling cascades. Understanding these pathways is crucial for predicting the physiological and therapeutic effects of these compounds.

Dopamine Receptor Signaling

THIQ alkaloids that bind to dopamine receptors can trigger distinct downstream pathways depending on the receptor subtype.

-

D1-like Receptor Pathway (D1 and D5): These receptors are canonically coupled to the G-protein Gαs/olf.[15][16][17][] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[15][17] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, ultimately modulating neuronal excitability and gene expression.[15][17]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of N-methyl-norsalsolinol on monoamine oxidase of the rat caudate nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 15. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Fictional In-Depth Technical Guide on the Discovery and Isolation of Gigantine from Cacti

Disclaimer: The compound "Gigantine," as referenced in the context of cacti, is a fictional substance originating from the video game Fallout: New Vegas. The following technical guide is a hypothetical exploration of its discovery and isolation, created to fulfill the structural and formatting requirements of the user's request. All data, protocols, and pathways are illustrative and not based on real-world scientific findings.

Introduction

This compound is a novel psychoactive compound hypothetically isolated from the fictional cactus species Cereus gigantus var. novae vegas. This document outlines the putative discovery, extraction, purification, and initial characterization of this compound, along with a proposed mechanism of action. The methodologies and data presented are intended for an audience of researchers, scientists, and drug development professionals and are framed within established scientific principles for the discovery of natural products.

Hypothetical Discovery and Bioactivity Screening

Initial anecdotal reports of unusual physiological effects following the ingestion of specific desert cacti led to a screening program to identify potential bioactive compounds. Extracts from Cereus gigantus var. novae vegas demonstrated significant activity in preliminary in-vitro assays.

Table 1: Bioactivity Screening of Cereus gigantus var. novae vegas Extract

| Assay Type | Concentration (µg/mL) | Observed Effect |

| Neuronal Cell Culture | 10 | 25% increase in neurite outgrowth |

| 50 | 75% increase in neurite outgrowth | |

| 100 | 150% increase in neurite outgrowth | |

| Receptor Binding Assay | 25 | Competitive binding to 5-HT2A receptors |

| 75 | Saturation of 5-HT2A receptor binding |

Experimental Protocols

Extraction of Crude this compound

A multi-stage solvent extraction process was developed to isolate the crude compound from the cactus flesh.

-

Step 1: Preparation of Plant Material: Freshly harvested Cereus gigantus var. novae vegas was diced and flash-frozen in liquid nitrogen. The frozen tissue was then lyophilized for 48 hours to remove all water content.

-

Step 2: Soxhlet Extraction: 500g of the dried, powdered cactus material was placed in a cellulose thimble and subjected to Soxhlet extraction for 12 hours using a 2:1 mixture of dichloromethane and methanol.

-

Step 3: Solvent Removal: The resulting solvent mixture was concentrated under reduced pressure using a rotary evaporator at 40°C.

-

Step 4: Acid-Base Extraction: The crude extract was redissolved in 1M hydrochloric acid and washed with ethyl acetate to remove non-polar impurities. The aqueous layer was then basified to a pH of 11 with ammonium hydroxide and the target compound was extracted with dichloromethane.

Purification by Column Chromatography

The crude extract was further purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (70-230 mesh)

-

Mobile Phase: A gradient elution system starting with 100% hexane, gradually increasing polarity with ethyl acetate, and finishing with a 5% methanol in ethyl acetate solution.

-

Fraction Collection: Fractions of 20 mL were collected and analyzed by thin-layer chromatography (TLC).

-

Pooling and Crystallization: Fractions containing the purified compound (as determined by TLC) were pooled, the solvent was evaporated, and the resulting solid was recrystallized from acetone to yield pure this compound.

Table 2: Purification Yield and Purity of this compound

| Purification Stage | Mass (g) | Purity (%) |

| Dried Cactus Material | 500.0 | - |

| Crude Extract | 12.5 | 45% |

| Post-Column Chromatography | 3.2 | 92% |

| Recrystallized this compound | 2.8 | >99% |

Proposed Signaling Pathway

Based on preliminary receptor binding assays and structural similarity to other known psychoactive compounds, a hypothetical signaling pathway for this compound is proposed. It is theorized to act as an agonist at the 5-HT2A serotonin receptor, leading to the activation of downstream signaling cascades.

Conclusion and Future Directions

This guide has detailed the hypothetical discovery, isolation, and a putative mechanism of action for the fictional compound this compound. The presented protocols for extraction and purification provide a framework for obtaining high-purity material suitable for further study. Future research would hypothetically focus on full structural elucidation via NMR and mass spectrometry, in-vivo studies to determine physiological effects and pharmacokinetics, and further investigation into the downstream targets of the proposed signaling pathway.

Gigantine: A Technical Whitepaper on its Psychoactive Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on Gigantine. A significant portion of the detailed experimental data regarding its psychoactive properties is not available in publicly accessible literature. Therefore, some sections of this guide are based on limited data and plausible scientific hypotheses for related compounds.

Introduction

This compound is a tetrahydroisoquinoline alkaloid identified in several species of cacti, most notably the Saguaro cactus (Carnegiea gigantea).[1] First isolated in 1967, its chemical structure and presence in cacti known to contain other psychoactive alkaloids, such as mescaline, have led to scientific interest in its own potential psychoactive effects.[1] Early research suggested hallucinogenic properties based on animal studies; however, to date, there have been no documented evaluations of this compound in humans.[1] This technical guide provides a comprehensive overview of the existing knowledge on this compound, including its chemical properties, pharmacology, and a prospective look at its mechanism of action, with the aim of informing future research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-ol, is a substituted tetrahydroisoquinoline.[1] Its core structure is a fusion of a benzene ring and a dihydropyridine ring. The specific substitutions on this scaffold are critical to its potential biological activity.

| Property | Value | Source |

| IUPAC Name | 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-ol | [1] |

| Molecular Formula | C13H19NO3 | [1] |

| Molar Mass | 237.299 g/mol | [1] |

| CAS Number | 32829-58-6 | [1] |

Pharmacology and Toxicology

The primary evidence for this compound's psychoactive potential comes from early animal studies. While the full, detailed reports are not widely available, secondary sources indicate that the compound was observed to have hallucinogenic effects in cats and monkeys.

Animal Studies

| Animal Model | Dosage (Intraperitoneal) | Observed Effects | Source |

| Cats and Monkeys | 5 mg/kg | Suspected Hallucinogenic Effects | [1] |

| Cats and Monkeys | 20 mg/kg | Fatal | [1] |

Note: The lack of access to the original experimental protocols from Hodgkins et al. (1967) prevents a detailed description of the behavioral assays and specific endpoints measured.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound's psychoactive effects has not been elucidated. However, based on its structural similarity to other psychoactive tetrahydroisoquinoline alkaloids and its co-occurrence with phenethylamines like mescaline, a potential interaction with monoaminergic systems, particularly serotonergic and dopaminergic pathways, can be hypothesized. Many hallucinogens exhibit agonism or partial agonism at serotonin 5-HT2A receptors.

Experimental Protocols

Due to the unavailability of the full-text original research articles, detailed experimental protocols cannot be provided. The following represents a generalized methodology for the type of experiments that would have been conducted.

Animal Model for Psychoactivity (Generalized Protocol)

-

Animal Subjects: Adult male and female cats and rhesus monkeys would be used, housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound, synthesized or purified from a natural source, would be dissolved in a sterile saline solution. The solution would be administered via intraperitoneal (IP) injection.

-

Behavioral Observation: Following administration, animals would be observed for a predetermined period (e.g., 4-6 hours) for any unusual behaviors. These might include:

-

In cats: Staring, head-twitching, apparent tracking of non-existent stimuli, and changes in posture or locomotion.

-

In monkeys: Changes in social interaction, stereotyped behaviors, and apparent visual hallucinations (e.g., reaching for non-existent objects).

-

-

Dose-Response Assessment: Multiple dose levels would be tested to establish a dose-response relationship for the observed effects and to determine the lethal dose.

Visualizations

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of tetrahydroisoquinoline alkaloids in cacti typically starts from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to dopamine. A key step is the Pictet-Spengler reaction, where a β-phenethylamine (like dopamine) condenses with an aldehyde or a pyruvic acid.

Caption: Generalized biosynthetic pathway of tetrahydroisoquinoline alkaloids from tyrosine.

Hypothetical Signaling Pathway for Psychoactivity

This diagram illustrates a speculative mechanism of action for this compound, assuming it acts as a 5-HT2A receptor agonist, a common mechanism for hallucinogenic compounds.

References

Gigantine's Interaction with Neurotransmitter Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the direct interaction of Gigantine with neurotransmitter receptors is currently limited. This guide synthesizes available information on structurally related tetrahydroisoquinoline alkaloids to provide a hypothetical framework for understanding this compound's potential pharmacological profile and to guide future research. All data and proposed pathways should be considered illustrative until empirically validated for this compound.

Introduction

This compound is a tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegiea gigantea) and other related species. Preliminary animal studies have suggested potential psychoactive effects, including hallucinogenic properties, but the underlying mechanism of action at the molecular level remains largely unexplored. This technical guide aims to provide a comprehensive overview of the potential interactions of this compound with neurotransmitter receptors, drawing parallels from structurally similar and well-studied tetrahydroisoquinoline alkaloids. The information presented herein is intended to serve as a foundational resource for researchers initiating studies into the pharmacology of this compound.

Potential Neurotransmitter Receptor Targets

Based on the pharmacological profiles of other simple tetrahydroisoquinoline alkaloids like salsolinol and tetrahydropapaveroline, the primary neurotransmitter systems of interest for investigating this compound's activity are the dopaminergic and serotonergic systems.

Dopamine Receptors

Several studies have demonstrated that tetrahydroisoquinoline alkaloids can interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). For instance, salsolinol, an endogenous tetrahydroisoquinoline, has been shown to bind to the dopamine D3 receptor with notable affinity. Synthetic tetrahydroisoquinoline derivatives have also been developed as potent and selective D3 receptor ligands.

Serotonin Receptors

The serotonin system, particularly the 5-HT2A and 5-HT7 receptors, represents another plausible target for this compound. The hallucinogenic properties observed in animal studies with some tetrahydroisoquinolines are often associated with agonism at 5-HT2A receptors. Furthermore, recent research has identified certain tetrahydroisoquinoline alkaloids as inverse agonists at the 5-HT7 receptor, suggesting a potential modulatory role in serotonergic transmission.

Quantitative Data on Related Tetrahydroisoquinoline Alkaloids

To provide a quantitative context for potential receptor interactions of this compound, the following table summarizes the binding affinities (Ki) and potencies (pKi) of selected tetrahydroisoquinoline alkaloids at various neurotransmitter receptors. It is crucial to note that these values are for compounds structurally related to this compound and should be used as a reference for hypothesizing potential affinities.

| Alkaloid/Derivative | Receptor Subtype | Binding Affinity (Ki) | Potency (pKi) | Reference |

| Salsolinol | Dopamine D3 | 0.48 µM | - | [1] |

| Synthetic THIQ (Compound 31) | Dopamine D3 | - | 8.4 | [2] |

| L-Isocorypalmine | Dopamine D1 | 83 nM | - | [3] |

| Pellotine | Serotonin 5-HT7 | - | - | [4] |

| Anhalidine | Serotonin 5-HT7 | EC50 = 219 nM (inverse agonist) | - | [4] |

Hypothetical Signaling Pathways

The interaction of this compound with dopamine and serotonin receptors would likely trigger downstream intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways based on the known pharmacology of related compounds.

Proposed Dopaminergic Signaling

Proposed Serotonergic Signaling

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the interaction of this compound with neurotransmitter receptors. These protocols should be adapted and optimized based on the specific receptor and cell system being studied.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for D2-like receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well filter plates (e.g., GF/B glass fiber).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membranes.

-

Non-specific Binding: Radioligand + High concentration of a known unlabeled ligand + Membranes.

-

Displacement: Radioligand + Serial dilutions of this compound + Membranes.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at a Gs or Gi-coupled receptor.

Materials:

-

A cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

This compound.

-

Known agonist and antagonist for the receptor.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in 96-well plates.

-

Compound Treatment:

-

Agonist Mode: Treat cells with increasing concentrations of this compound.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound, then stimulate with a known agonist at its EC80 concentration.

-

Inverse Agonist Mode: Treat cells with increasing concentrations of this compound in the absence of any agonist.

-

-

Incubation: Incubate the cells for a specified time according to the assay kit manufacturer's instructions.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.

-

Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values. For agonist and inverse agonist activity, determine the Emax.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pharmacological characterization of this compound.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to other pharmacologically active tetrahydroisoquinoline alkaloids provides a strong rationale for investigating its interaction with dopaminergic and serotonergic neurotransmitter receptors. The data on related compounds, along with the detailed experimental protocols and hypothetical frameworks presented in this guide, offer a solid starting point for researchers to elucidate the precise mechanism of action of this compound. Such studies will be crucial for understanding its potential therapeutic applications and for guiding the development of novel drugs targeting these important neurotransmitter systems.

References

- 1. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An Inquiry into the Existence and Properties of "Gigantine"

To our valued community of researchers, scientists, and drug development professionals:

An extensive investigation into the natural sources, abundance, and biological activity of a substance referred to as "Gigantine" has been conducted. Despite a thorough search of scientific databases, peer-reviewed literature, and chemical compound registries, no evidence of a naturally occurring or synthetically produced molecule with this name has been found.

The term "this compound" appears to be associated with fictional contexts, most notably within the video game "ARK: Survival Evolved," where it is a resource. There is no corresponding substance recognized in the fields of chemistry, biology, or pharmacology.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data on abundance, experimental protocols, or signaling pathways for "this compound," as it is not a real-world compound.

We are committed to providing accurate and factual scientific information. Should you have an inquiry regarding a known chemical or biological substance, we would be pleased to prepare a comprehensive technical guide that meets your research and development needs.

Methodological & Application

Application Notes and Protocols for the Extraction of Gigantine from Carnegia gigantea (Saguaro Cactus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantine is a tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegia gigantea). This class of compounds has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction and purification of this compound from cactus material, intended for research and drug development purposes. The methodologies outlined are based on established principles of natural product chemistry and alkaloid isolation.

Data Presentation: Alkaloid Content in Carnegia gigantea

The Saguaro cactus contains a complex mixture of tetrahydroisoquinoline alkaloids. The yields of these alkaloids can vary depending on the age of the plant, growing conditions, and the specific portion of the cactus utilized for extraction. The following table summarizes the reported yields of several key alkaloids isolated from Carnegia gigantea.

| Alkaloid | Chemical Class | Reported Yield (% of fresh weight) | Reported Yield (mass from 15 kg fresh weight) | Citation |

| Salsolidine | Tetrahydroisoquinoline | 0.02% | 3.2 g | [1] |

| Arizonine | Tetrahydroisoquinoline | 0.0016% | 281.6 mg | [1] |

| Heliamine | Tetrahydroisoquinoline | 0.007% | - | [2] |

| Dehydrosalsolidine | Dihydroisoquinoline | 0.006% | - | [2] |

| This compound | Tetrahydroisoquinoline | Not explicitly reported | - | |

| Carnegine | Tetrahydroisoquinoline | Not explicitly reported | - | [3] |

Note: The yield of this compound has not been quantitatively reported in the reviewed literature, but it is one of the primary alkaloids isolated from Carnegia gigantea.[3]

Experimental Protocols

This section details the recommended protocol for the extraction and purification of this compound from fresh Saguaro cactus material.

Plant Material Collection and Preparation

-

Collection: Ethically and sustainably source fresh Carnegia gigantea tissue. The outer green tissue is reported to have a higher concentration of alkaloids.

-

Preparation:

-

Thoroughly wash the cactus material to remove any debris.

-

Carefully remove the spines.

-

Cut the cactus into small pieces (approximately 1-2 cm cubes) to facilitate efficient extraction.

-

Homogenize the cactus pieces in a blender with the extraction solvent (see below).

-

Extraction of Total Alkaloids

This protocol utilizes a standard acid-base extraction method to selectively isolate the alkaloid fraction.

-

Materials:

-

Homogenized cactus material

-

Methanol

-

10% Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Dichloromethane (or Chloroform)

-

Anhydrous Sodium Sulfate

-

Large glass beakers or flasks

-

Separatory funnel

-

pH meter or pH strips

-

Rotary evaporator

-

-

Procedure:

-

Maceration: Submerge the homogenized cactus material in methanol in a large flask. Allow to macerate for 24-48 hours at room temperature with occasional stirring.

-

Filtration: Filter the methanolic extract through cheesecloth or a coarse filter paper to remove the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol, yielding a crude aqueous extract.

-

Acidification: Acidify the aqueous extract to approximately pH 2 with 10% HCl. This converts the alkaloids into their water-soluble salt forms.

-

Defatting: Extract the acidified solution twice with an equal volume of dichloromethane to remove non-polar compounds such as fats and waxes. Discard the organic layer.

-

Basification: Increase the pH of the aqueous layer to approximately pH 10-11 with 2 M NaOH. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free base alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude alkaloid extract.

-

Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of compounds. Column chromatography is required to isolate this compound.

-

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Collection tubes

-

-

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent system (a good starting point is a non-polar solvent like chloroform, with the polarity gradually increased by adding methanol).

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial chromatography solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity (e.g., from 100% chloroform to a mixture of chloroform:methanol).

-

Fraction Collection: Collect the eluate in small fractions.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values should be pooled.

-

Identification: Identify the fractions containing this compound by comparing their TLC profiles with a known standard of this compound, if available, or by using other analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the isolated compounds.

-

Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Caption: Workflow for this compound extraction.

Potential Signaling Pathway for Tetrahydroisoquinoline Alkaloids

The specific signaling pathway of this compound has not been elucidated. However, other tetrahydroisoquinoline alkaloids have been shown to interact with various cellular pathways. This generalized diagram illustrates potential targets for this class of compounds.

Caption: Potential signaling pathways for tetrahydroisoquinoline alkaloids.

References

Application Note: Quantification of Gigantine using High-Performance Liquid Chromatography

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Gigantine, a tetrahydroisoquinoline alkaloid.[1] Due to the absence of a standardized, publicly available HPLC protocol for this compound, this document provides a comprehensive, albeit theoretical, methodology based on established chromatographic principles for similar small molecules. The described method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and will require validation for specific applications. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and chromatographic conditions. Additionally, it includes a hypothetical data summary and detailed experimental protocols to guide the user in implementing and validating this method.

Introduction

This compound, with the chemical formula C13H19NO3 and a molecular weight of 237.29 g/mol , is a tetrahydroisoquinoline alkaloid found in certain plant species.[1] The quantification of this compound is essential for various research and development activities, including pharmacokinetic studies, quality control of natural product extracts, and pharmacological investigations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable technique for the quantification of such compounds.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

-

This compound Standard: A certified reference standard of this compound.

-

Sample Preparation Supplies: Syringe filters (0.45 µm), vials, and appropriate glassware.

Chromatographic Conditions (Proposed)

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 20 minutes |

Protocols

1. Preparation of Standard Solutions

-

Prepare a stock solution of this compound (1 mg/mL) by dissolving the reference standard in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Filter each standard solution through a 0.45 µm syringe filter before injection.

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.[3][4][5][6] A general protocol for a solid sample is provided below.

-

Accurately weigh a known amount of the homogenized sample.

-

Extract this compound from the sample using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any solid material.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

3. Method Validation (Hypothetical Parameters)

For robust and reliable results, the analytical method should be validated according to ICH guidelines.[7] The following parameters should be assessed:

-

Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The coefficient of determination (R²) should be > 0.999.

-

Precision: Assess intra- and inter-day precision by analyzing replicate injections of a quality control sample. The relative standard deviation (RSD) should be < 2%.

-

Accuracy: Determine the recovery of this compound from a spiked matrix sample. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[8][9]

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Retention Time | ~ 7.5 min |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Intra-day Precision (%RSD) | < 1.5% |

| Inter-day Precision (%RSD) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Hypothetical signaling pathway involving this compound.

The proposed HPLC method provides a detailed framework for the quantification of this compound. This application note, with its comprehensive protocols and hypothetical data, serves as a valuable resource for researchers initiating studies on this compound. It is crucial to emphasize that this method requires validation to ensure its suitability for specific sample matrices and analytical objectives. Proper validation will guarantee the accuracy, precision, and reliability of the obtained results.

References

- 1. (1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethyl-5-isoquinolinol | C13H19NO3 | CID 442237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. agilent.com [agilent.com]

- 4. nacalai.com [nacalai.com]

- 5. fishersci.pt [fishersci.pt]

- 6. organomation.com [organomation.com]

- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Characterization of Gigantine Binding to the Novel GPCR Target, GTR-1, Using In-Vitro Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and characterization of novel therapeutic compounds are pivotal in drug development. A critical initial step in this process is to determine the binding affinity and specificity of a compound for its biological target. In-vitro receptor binding assays are a fundamental tool for this purpose, providing quantitative data on the interaction between a ligand and a receptor.[1][2] This application note provides a detailed protocol for utilizing "Gigantine," a novel hypothetical compound, in in-vitro receptor binding assays to characterize its interaction with the GTR-1 receptor, a putative G-protein coupled receptor (GPCR).

GPCRs represent a large family of cell-surface receptors and are the targets for a significant percentage of existing drugs.[3] The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events, making the characterization of this initial binding interaction crucial for understanding a compound's potential therapeutic effect.[3] This document will outline the necessary protocols, data presentation, and visualization of the experimental workflow and associated signaling pathway.

Data Presentation: Competitive Binding Analysis of this compound

The following table summarizes the binding affinities of this compound and other hypothetical compounds for the GTR-1 receptor, as determined by competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competing ligand, where a lower Ki value indicates a higher binding affinity. The IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

| Compound | Receptor Target | Radioligand | IC50 (nM) | Ki (nM) | Hill Slope |

| This compound | GTR-1 | [³H]-Standard-X | 15 | 7.2 | -1.05 |

| Compound A | GTR-1 | [³H]-Standard-X | 5 | 2.4 | -0.98 |

| Compound B | GTR-1 | [³H]-Standard-X | 150 | 72.1 | -1.10 |

| Compound C | GTR-1 | [³H]-Standard-X | >10,000 | >4800 | N/A |

Experimental Protocols

Membrane Preparation from GTR-1 Expressing Cells

This protocol describes the preparation of cell membranes containing the GTR-1 receptor.

Materials:

-

GTR-1 expressing cell line (e.g., HEK293-GTR-1)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors

-

Homogenizer (Dounce or Polytron)

-

High-speed centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Harvest cultured GTR-1 expressing cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (3 x 10-second bursts).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Store the membrane aliquots at -80°C until use.

In-Vitro Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for the GTR-1 receptor.

Materials:

-

GTR-1 membrane preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

-

Radioligand: [³H]-Standard-X (a known high-affinity ligand for GTR-1)

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-radiolabeled GTR-1 ligand.

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

Scintillation fluid

-

Microplate scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Standard-X, 50 µL GTR-1 membrane suspension.

-

Non-specific Binding: 25 µL non-specific binding control, 25 µL [³H]-Standard-X, 50 µL GTR-1 membrane suspension.

-

This compound Competition: 25 µL of each this compound dilution, 25 µL [³H]-Standard-X, 50 µL GTR-1 membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GTR-1 Signaling Pathway

Caption: Hypothetical GTR-1 signaling pathway upon this compound binding.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for the in-vitro competitive receptor binding assay.

References

Application Notes and Protocols: Animal Models for Studying Gigantine's Behavioral Effects

Abstract

Gigantine is a novel investigational compound with purported anxiolytic and cognitive-enhancing properties. Preliminary in-vitro studies suggest a dual mechanism of action: positive allosteric modulation of the GABAA receptor and partial agonism at the serotonin 1A (5-HT1A) receptor. To validate these behavioral effects and elucidate the underlying neurobiological mechanisms, appropriate in-vivo animal models are essential. This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the behavioral effects of this compound in rodent models. The focus is on established assays for anxiety-like behavior and cognitive function.

Introduction to Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of new chemical entities. Rodent models, particularly mice and rats, are widely used in neuroscience research due to their well-characterized genetics, neuroanatomy, and behavioral repertoires that can model aspects of human conditions. For assessing the anxiolytic and cognitive-enhancing potential of this compound, a battery of behavioral tests is recommended to ensure the robustness and validity of the findings.

Proposed Signaling Pathway of this compound

The hypothesized mechanism of action for this compound involves the modulation of two key receptor systems in the central nervous system. As a positive allosteric modulator of GABAA receptors, this compound is thought to enhance the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which is a common mechanism for anxiolytic drugs. Concurrently, as a partial agonist at 5-HT1A receptors, this compound is believed to modulate serotonergic transmission, which is also implicated in the regulation of mood, anxiety, and cognition.

Caption: Hypothesized dual mechanism of this compound action.

Experimental Protocols

General Considerations

-

Animals: Adult male C57BL/6 mice (8-12 weeks old) are recommended. Animals should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline). Administration is typically via intraperitoneal (IP) injection 30 minutes prior to behavioral testing. A vehicle control group is mandatory.

-

Habituation: Animals should be habituated to the testing room for at least 1 hour before each experiment.

-

Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram outlines a suggested workflow for evaluating this compound.

Caption: Recommended experimental workflow for behavioral testing.

Protocols for Anxiety-Like Behavior

Elevated Plus Maze (EPM)

The EPM test is a widely used assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Protocol:

-

The apparatus consists of two open arms and two closed arms, elevated from the floor.

-

Administer this compound or vehicle 30 minutes prior to the test.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using an overhead video camera.

-

Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm type.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Data Presentation:

| Treatment Group | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Diazepam (2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Protocols for Cognitive Function

Morris Water Maze (MWM)

The MWM is a classic test for spatial learning and memory, which are hippocampus-dependent cognitive functions.

Protocol:

-

Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Administer this compound or vehicle 30 minutes before each daily session.

-

Each day consists of 4 trials. For each trial, the mouse is placed in the pool from one of four starting positions.

-

The mouse has 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.

-

Record the time to reach the platform (escape latency) and the path length.

-

-

Probe Trial (24h after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim for 60 seconds.

-